Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, substituted anilines serve as versatile scaffolds and key intermediates for the synthesis of a vast array of bioactive compounds.[3]
This guide focuses on 3,4-Difluoro-5-methoxyaniline (CAS Number: 1195190-12-5) , a highly functionalized building block that combines the benefits of vicinal difluorination with the electronic influence of a methoxy group.[4] This specific substitution pattern offers medicinal chemists a powerful tool to block sites of oxidative metabolism, modulate the basicity (pKa) of the aniline nitrogen, and introduce specific steric and electronic features to enhance interactions with biological targets. This document provides an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The precise arrangement of substituents on the aniline ring dictates its reactivity and physical characteristics. A comprehensive understanding of these properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1195190-12-5 | [ChemScene][4] |
| Molecular Formula | C₇H₇F₂NO | [ChemScene][4] |
| Molecular Weight | 159.13 g/mol | [ChemScene][4] |
| Synonym | 3,4-difluoro-5-methoxybenzenamine | [ChemScene][4] |
| SMILES | COC1=CC(=CC(=C1F)F)N | [ChemScene][4] |
| Appearance | (Typically a solid, color may vary) | - |
| Purity | ≥98% (As offered by suppliers) | [ChemScene][4] |
Synthesis and Characterization: A Technical Overview
While multiple synthetic routes to substituted anilines exist, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. This transformation is highly efficient and tolerates a wide range of functional groups.
Proposed Synthetic Workflow
The synthesis of 3,4-Difluoro-5-methoxyaniline can be logically envisioned as a two-step process starting from a commercially available difluorophenol, as illustrated in the workflow below. This pathway leverages standard, high-yielding organic transformations.
Caption: Proposed synthesis of 3,4-Difluoro-5-methoxyaniline.
Detailed Experimental Protocol: Nitro Group Reduction
This protocol describes a standard laboratory procedure for the reduction of a nitroaromatic compound to an aniline using iron powder in the presence of an electrolyte, a method known for its cost-effectiveness and operational simplicity. The synthesis of the precursor, 3-fluoro-5-nitroanisole, has been previously described.[5]
Objective: To synthesize 3,4-Difluoro-5-methoxyaniline from 3,4-Difluoro-5-methoxynitrobenzene.
Materials:
-
3,4-Difluoro-5-methoxynitrobenzene (1 equivalent)
-
Iron powder (<100 mesh) (5 equivalents)
-
Ammonium chloride (NH₄Cl) (1 equivalent)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder (5 eq.) and ammonium chloride (1 eq.) in a 3:1 mixture of Ethanol:Water.
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Initiation: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
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Addition of Starting Material: Dissolve the 3,4-Difluoro-5-methoxynitrobenzene (1 eq.) in a minimal amount of warm ethanol and add it portion-wise to the refluxing iron slurry over 30 minutes. Causality Note: The portion-wise addition helps to control the exothermic reaction and prevent a sudden increase in temperature.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
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Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the slurry through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate. Trustworthiness Note: This filtration is critical for removing inorganic byproducts and simplifying purification.
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Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Remove the ethanol under reduced pressure. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude 3,4-Difluoro-5-methoxyaniline by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the final product.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information, confirming the connectivity of atoms and the presence of fluorine.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine (typically 3300-3500 cm⁻¹) and C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Applications in Drug Discovery & Development
3,4-Difluoro-5-methoxyaniline is not merely a chemical curiosity; it is a purpose-built intermediate for constructing complex pharmaceutical agents.[6] Its utility stems from the combined electronic and steric effects of its substituents.
Key Advantages in Medicinal Chemistry:
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Metabolic Blocking: The ortho-difluoro substitution pattern can effectively shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidative metabolism, a common pathway for drug deactivation. This can increase the half-life and bioavailability of a drug candidate.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the aniline nitrogen. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding).
-
Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.
-
Synthetic Handle: The primary amine serves as a versatile nucleophile and a key attachment point for building out molecular complexity through reactions like amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings.[3]
Illustrative Synthetic Utility Workflow
The diagram below illustrates how 3,4-Difluoro-5-methoxyaniline can be used as a starting point for the synthesis of a hypothetical kinase inhibitor scaffold, a common motif in oncology drug discovery.
Caption: Use of the aniline as a key scaffold intermediate.
Safety, Handling, and Storage
As with all aniline derivatives, 3,4-Difluoro-5-methoxyaniline should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 3,4-difluoroaniline and 3,5-difluoroaniline provide a strong basis for safety protocols.[7][8]
Key Safety Considerations:
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[7][10] Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from sources of ignition.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
3,4-Difluoro-5-methoxyaniline represents a sophisticated and highly valuable building block for the modern drug discovery pipeline. Its carefully designed substitution pattern provides a unique combination of physicochemical properties that can be leveraged to overcome common challenges in medicinal chemistry, particularly concerning metabolic stability and target engagement. As researchers continue to push the boundaries of molecular design, the demand for such precisely functionalized intermediates is poised to grow, solidifying the role of compounds like 3,4-Difluoro-5-methoxyaniline in the development of next-generation therapeutics.
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3-Fluoro-4-methoxyaniline Chemical and Physical Properties. PubChem, NIH. [Link]
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Synthesis of 3,4-difluoroaniline. PrepChem.com. [Link]
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Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
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Applications of 3,5-Difluoroaniline in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC, NIH. [Link]
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Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMC, PubMed Central. (2025-10-13). [Link]
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